4-Oxo-1,4-dihydroquinazoline-6-carboxamide
Overview
Description
The compound "4-Oxo-1,4-dihydroquinazoline-6-carboxamide" is a derivative of the quinazoline class, which is a heterocyclic aromatic organic compound. Quinazoline derivatives have been extensively studied due to their wide range of biological activities, including their roles as agonists for cannabinoid receptors, antibacterial agents, and inhibitors of various enzymes 10.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions, starting from basic building blocks like anthranilic acid. For instance, the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides was achieved using isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes under ultrasound irradiation, which is an efficient and ambient temperature method . Similarly, novel alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates were synthesized from 2-oxo-quinoline carboxylic acid through esterification and alkylation reactions . These methods highlight the versatility and synthetic accessibility of quinazoline derivatives.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of two nitrogen atoms at positions 1 and 3. The core structure can be modified at various positions to yield compounds with different biological activities. For example, the introduction of a carboxamide group at position 3 has been associated with various biological activities . The molecular and crystal structures of these compounds have been examined using techniques like X-ray crystallography, which provides insights into their three-dimensional conformations .
Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions, including N-alkylation, which can be regioselective. For example, the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide occurs at the nitrogen of the oxoquinoline group in a regiosselective manner . These reactions are crucial for modifying the quinazoline core to enhance its biological activity or to introduce new pharmacophores.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, melting point, and stability. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For instance, the presence of a carboxamide group can improve the solubility and hence the bioavailability of these compounds .
Scientific Research Applications
Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules of physiological significance and pharmacological utilization .
- Anticancer : Quinazoline-containing drugs like erlotinib are used for treating lung and pancreatic cancers .
- Antihypertensive : Drugs like prazosin, which contain quinazoline, are used to treat benign prostatic hyperplasia and post-traumatic stress disorder .
- Antibacterial : Quinazolinones have shown promising antimicrobial properties .
- Antifungal : Quinazolinones also exhibit antifungal activities .
- Anti-inflammatory : Quinazolinones are used for their anti-inflammatory properties .
- Anticonvulsant : They are also used for their anticonvulsant properties .
Quinazoline derivatives rank 3rd in the most frequently used U.S. FDA-approved drugs . Examples of quinazoline-containing drugs are the anticancer drug erlotinib and the antihypertensive prazosin .
In a recent study, synthesized compounds (Z)-3-(2-phenylquinazolin-4-yl)-1H-benzo[b][1,4]diazepin-2(5H)-one and (E)-4-(methylthio)-3-(2-phenylquinazolin-4-yl)-1H-benzo[b][1,4]diazepin-2(5H)-one were observed to be highly potent, showing high effectiveness against Staphylococcus aureus and Escherichia coli .
Quinazoline derivatives rank 3rd in the most frequently used U.S. FDA-approved drugs . Examples of quinazoline-containing drugs are the anticancer drug erlotinib and the antihypertensive prazosin .
In a recent study, synthesized compounds (Z)-3-(2-phenylquinazolin-4-yl)-1H-benzo[b][1,4]diazepin-2(5H)-one and (E)-4-(methylthio)-3-(2-phenylquinazolin-4-yl)-1H-benzo[b][1,4]diazepin-2(5H)-one were observed to be highly potent, showing high effectiveness against Staphylococcus aureus and Escherichia coli .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-oxo-3H-quinazoline-6-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8(13)5-1-2-7-6(3-5)9(14)12-4-11-7/h1-4H,(H2,10,13)(H,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVBOKXTTGPSGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)C(=O)NC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439937 | |
Record name | 4-oxo-3H-quinazoline-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1,4-dihydroquinazoline-6-carboxamide | |
CAS RN |
150454-06-1 | |
Record name | 4-oxo-3H-quinazoline-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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